molecular formula C21H23N3O4 B6508446 (2Z)-6-hydroxy-7-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2-[(pyridin-3-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one CAS No. 900289-89-6

(2Z)-6-hydroxy-7-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2-[(pyridin-3-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one

Cat. No. B6508446
CAS RN: 900289-89-6
M. Wt: 381.4 g/mol
InChI Key: RHQQFWLLKSNZJO-UNOMPAQXSA-N
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Description

The compound is a benzofuran derivative with a piperazine ring and a pyridine ring attached. Benzofurans are aromatic organic compounds and piperazines are a class of organic compounds that contain a six-membered ring containing two nitrogen atoms at opposite positions in the ring . Pyridines are basic heterocyclic organic compounds with the chemical formula C5H5N. They are structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .


Molecular Structure Analysis

The molecular structure of this compound would likely show conjugation between the benzofuran, pyridine, and piperazine rings, leading to potential aromaticity and stability. The presence of nitrogen in the piperazine and pyridine rings could also introduce polarity and potential sites for hydrogen bonding .


Chemical Reactions Analysis

As an aromatic compound, this molecule might undergo electrophilic aromatic substitution reactions. The presence of the nitrogen atoms could also make it a potential ligand for metal ions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. As a benzofuran derivative, it might exhibit fluorescence . The presence of nitrogen could also confer basicity .

Future Directions

The future research directions would depend on the properties and potential applications of this compound. It could be interesting to explore its potential biological activities given the presence of the piperazine and pyridine rings, which are common in many pharmaceuticals .

properties

IUPAC Name

(2Z)-6-hydroxy-7-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-2-(pyridin-3-ylmethylidene)-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4/c25-11-10-23-6-8-24(9-7-23)14-17-18(26)4-3-16-20(27)19(28-21(16)17)12-15-2-1-5-22-13-15/h1-5,12-13,25-26H,6-11,14H2/b19-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHQQFWLLKSNZJO-UNOMPAQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)CC2=C(C=CC3=C2OC(=CC4=CN=CC=C4)C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1CCO)CC2=C(C=CC3=C2O/C(=C\C4=CN=CC=C4)/C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one

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